REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.Cl.[NH2:11][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].[O-]S([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>C(OC)(C)(C)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:11][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[CH:4][CH:3]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
9.88 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
8.95 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
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Name
|
TEA
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Quantity
|
8.19 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 18 h the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with NaHCO3 (200 mL) and after 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted into EA (300 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CNCC(=O)OC(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |